molecular formula C16H30N2O2 B3211450 tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1089279-42-4

tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate

Cat. No. B3211450
Key on ui cas rn: 1089279-42-4
M. Wt: 282.42
InChI Key: DZTVCYGUNJMPHA-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To a stirred solution, 1 h, at 0° C. of 4-methylpiperidine (15.0 g, 151 mmol), 1-boc-4-piperidone (30.1 g, 151 mmol) and HOAc (18.2 g, 303 mmol) in THF (100 mL) was added sodium triacetoxyborohydride (64.2 g, 303 mmol) in 3 portions. The mixture was stirred at rt for 18 h. The reaction was neutralized with saturated K2CO3 and the pH was adjusted to 8 with saturated Na2CO3. The mixture was diluted with DCM and separated. The organic layer was washed with H2O and concentrated to provide the title compound of step A (33.0 g, 117 mmol, 77%). 1H NMR (400 MHz, CDCl3) δ ppm 0.71-0.90 (m, 3H), 1.11-1.20 (m, 2H), 1.31-1.50 (m, 9H), 1.50-1.65 (m, 1H), 1.70-1.90 (m, 4H), 2.01-2.30 (m, 2H), 2.71-3.10 (m, 4H), 3.60-3.91 (m, 5H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[C:8]([N:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1)([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9].CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])([O-])=O.[K+].[K+].C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:18]2[CH2:19][CH2:20][N:15]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:16][CH2:17]2)[CH2:4][CH2:3]1 |f:3.4,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1CCNCC1
Name
Quantity
30.1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
18.2 g
Type
reactant
Smiles
CC(=O)O
Name
Quantity
64.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 117 mmol
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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